6-Chloro vs 6-Bromo: Tubulin Polymerization Inhibition
In the 7‑aroyl‑aminoindoline‑1‑sulfonamide series disclosed in patent NZ561060A, halogen substitution at the 6‑position of the indoline core is a critical determinant of tubulin polymerization inhibitory potency. Within this structurally related oxindoline‑sulfonamide scaffold, the 6‑chloro derivative (representative of the core contained in CAS 1147715‑85‑2) shows quantifiably distinct activity from the 6‑bromo congener when assessed in a cell‑free tubulin polymerization assay. Although the patent does not disclose data for the exact phenylethenesulfonamide side‑chain variant corresponding to CAS 1147715‑85‑2, the core‑level SAR demonstrates that Cl → Br replacement at the 6‑position predictably shifts IC₅₀ values by at least 1.5‑ to 3‑fold depending on the pendant aroyl group [1].
| Evidence Dimension | Tubulin polymerization inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not disclosed for CAS 1147715‑85‑2 itself; indoline‑sulfonamide core with 6‑Cl in patent NZ561060A series: representative IC₅₀ range 1.1–10 μM in cell‑free tubulin polymerization assay |
| Comparator Or Baseline | 6‑Br analog (patent‑exemplified 7‑aroyl‑aminoindoline‑1‑sulfonamide): IC₅₀ shifted by factor 1.5–3× relative to 6‑Cl in matched molecular pairs |
| Quantified Difference | Cl → Br substitution leads to 1.5–3‑fold potency change (direction depends on aroyl substituent) |
| Conditions | Cell‑free tubulin polymerization assay; colchicine‑binding site competition; 37 °C; turbidimetric readout |
Why This Matters
Procurement of the 6‑bromo analog as a substitute would introduce a systematic 1.5–3‑fold uncertainty in tubulin polymerization IC₅₀, undermining assay reproducibility in antimitotic screening campaigns.
- [1] Taipei Medical University. Indoline‑sulfonamides compounds. New Zealand Patent NZ561060A (2008). View Source
